molecular formula C12H11NO2S B14673960 5-Acetyl-5-methyl-2-phenyl-1,3-thiazol-4(5h)-one CAS No. 40994-88-5

5-Acetyl-5-methyl-2-phenyl-1,3-thiazol-4(5h)-one

Cat. No.: B14673960
CAS No.: 40994-88-5
M. Wt: 233.29 g/mol
InChI Key: MIIHWXZPOUSCOB-UHFFFAOYSA-N
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Description

5-Acetyl-5-methyl-2-phenyl-1,3-thiazol-4(5h)-one is a heterocyclic compound containing a thiazole ring. Thiazole derivatives are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-5-methyl-2-phenyl-1,3-thiazol-4(5h)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of α-haloketones with thiourea or thioamides.

Industrial Production Methods

Industrial production methods may involve optimized versions of laboratory synthesis, focusing on yield, purity, and cost-effectiveness. Catalysts and specific solvents might be used to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring into more saturated derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce various functional groups into the thiazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, 5-Acetyl-5-methyl-2-phenyl-1,3-thiazol-4(5h)-one can be used as a building block for synthesizing more complex molecules.

Biology

The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, derivatives of thiazole compounds are often explored for their therapeutic potential in treating various diseases.

Industry

In the industry, thiazole derivatives can be used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 5-Acetyl-5-methyl-2-phenyl-1,3-thiazol-4(5h)-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating specific pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazole: The parent compound of the thiazole family.

    Benzothiazole: A similar compound with a benzene ring fused to the thiazole ring.

    Thiazolidine: A saturated derivative of thiazole.

Uniqueness

5-Acetyl-5-methyl-2-phenyl-1,3-thiazol-4(5h)-one is unique due to its specific substituents, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

40994-88-5

Molecular Formula

C12H11NO2S

Molecular Weight

233.29 g/mol

IUPAC Name

5-acetyl-5-methyl-2-phenyl-1,3-thiazol-4-one

InChI

InChI=1S/C12H11NO2S/c1-8(14)12(2)11(15)13-10(16-12)9-6-4-3-5-7-9/h3-7H,1-2H3

InChI Key

MIIHWXZPOUSCOB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(C(=O)N=C(S1)C2=CC=CC=C2)C

Origin of Product

United States

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